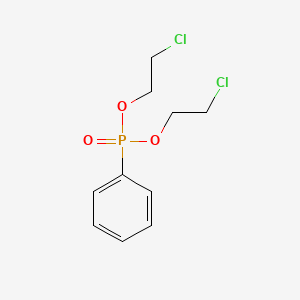
Bis(2-chloroethyl) phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl) phenylphosphonate is an organophosphorus compound with the chemical formula C10H13Cl2O3P It is a derivative of phenylphosphonic acid and contains two 2-chloroethyl groups attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-chloroethyl) phenylphosphonate can be synthesized through the reaction of 2-phenyl-1,3,2-dioxaphospholane with hydrogen chloride. This reaction yields a mixture of phenylphosphinic acid, this compound, and phenylphosphine . The reaction conditions typically involve the use of hydrogen chloride as a reagent and may require thermal treatment to achieve the desired product.
Industrial Production Methods
the synthesis of similar organophosphorus compounds often involves the use of phosphorus trichloride and ethylene oxide, followed by further reactions to introduce the desired functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-chloroethyl) phenylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen chloride, which is used in its synthesis . Other reagents may include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with hydrogen chloride yields phenylphosphinic acid and phenylphosphine as by-products .
Applications De Recherche Scientifique
Bis(2-chloroethyl) phenylphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s potential biological activity makes it of interest for studies in biochemistry and pharmacology.
Industry: It may be used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(2-chloroethyl) phenylphosphonate involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are likely mediated through its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis(2-chloroethyl) phenylphosphonate include:
Bis(2-chloroethyl) ether: A related compound with similar chemical properties but different applications.
Phenylphosphinic acid: A by-product of the synthesis of this compound.
Uniqueness
This compound is unique due to its specific chemical structure, which includes both 2-chloroethyl and phenylphosphonate groups. This combination of functional groups imparts distinct chemical and physical properties, making it useful for a variety of applications in research and industry.
Propriétés
Numéro CAS |
13547-39-2 |
|---|---|
Formule moléculaire |
C10H13Cl2O3P |
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
bis(2-chloroethoxy)phosphorylbenzene |
InChI |
InChI=1S/C10H13Cl2O3P/c11-6-8-14-16(13,15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
VONVKYRNCHOMRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(OCCCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


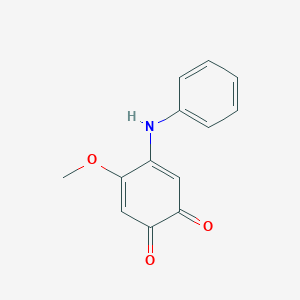



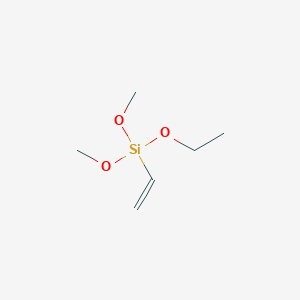
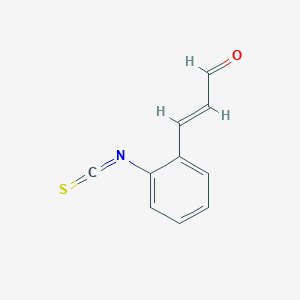



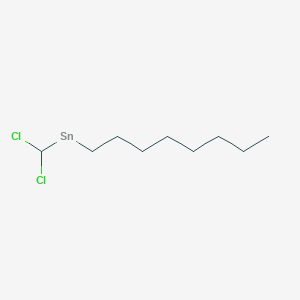
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)

![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)

